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Compound of Interest

Compound Name: 1h-Pyrrolo[3,2-h]quinoline

Cat. No.: B1213557 Get Quote

An In-depth Technical Guide to 1H-Pyrrolo[3,2-h]quinoline

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and biological relevance of 1H-Pyrrolo[3,2-h]quinoline, tailored for researchers,

scientists, and professionals in drug development.

Core Chemical Identity
1.1. Chemical Structure

The foundational structure of 1H-Pyrrolo[3,2-h]quinoline is a tricyclic aromatic system. It

consists of a pyrrole ring fused to a quinoline moiety.

1.2. IUPAC Name

The systematically generated and preferred IUPAC name for this compound is 1H-pyrrolo[3,2-
h]quinoline[1].

Physicochemical and Computed Properties
The following table summarizes the key computed physicochemical properties of 1H-
Pyrrolo[3,2-h]quinoline. This data is essential for understanding its behavior in various

chemical and biological systems.
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Property Value Source

Molecular Formula C₁₁H₈N₂ PubChem[1]

Molecular Weight 168.19 g/mol PubChem[1]

Exact Mass 168.068748264 Da PubChem[1]

XLogP3 2.3 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Topological Polar Surface Area 28.7 Å² PubChem[1]

CAS Number 233-88-5 PubChem[1]

Spectroscopic Data
A reliable assignment of the vibrational modes of 1H-Pyrrolo[3,2-h]quinoline has been

achieved through a combination of IR, Raman, and fluorescence spectroscopy, supported by

quantum chemical calculations[2][3].

Vibrational Modes: 55 out of 57 vibrational modes have been reliably assigned[2][3].

Computational Modeling: Density Functional Theory (DFT) calculations, specifically using the

B3LYP functional with Pople's split-valence basis sets, have been shown to provide accurate

and cost-effective simulations of its IR and Raman spectra[2][3]. It was noted that in-plane

normal modes are computed more reliably with modest basis sets, while out-of-plane

vibrations require larger basis sets for accurate prediction[2][3].

Synthesis and Experimental Protocols
The synthesis of 1H-Pyrrolo[3,2-h]quinoline derivatives is of significant interest for developing

new therapeutic agents. Below is a representative protocol for the synthesis of substituted

analogs, based on common organic chemistry techniques reported in the literature for similar

heterocyclic systems.
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General Procedure for Suzuki Coupling to Synthesize 3-Substituted Pyrroloisoquinoline

Analogs:

This protocol describes a common method for introducing substituents onto a core structure,

which is a key step in creating derivatives of compounds like 1H-Pyrrolo[3,2-h]quinoline.

Reactant Preparation: A mixture of the starting material (e.g., a bromo-substituted

pyrroloquinoline, 1.0 eq.), the desired boronic acid or boronic acid pinacol ester (1.6–3.0

eq.), and a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.1 eq.) is prepared in a

reaction vessel.

Solvent and Base: A suitable solvent system, typically a mixture like dioxane/H₂O, is added,

followed by the addition of a base, commonly K₂CO₃ or Cs₂CO₃ (3.0 eq.).

Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen

through it for 15-20 minutes to create an inert atmosphere, which is crucial for the catalytic

cycle.

Reaction Conditions: The vessel is sealed, and the mixture is heated to a temperature

ranging from 80 °C to 100 °C. The reaction progress is monitored using Thin Layer

Chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then

diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and

brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is removed under reduced pressure. The resulting crude product is purified by

column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of

CH₂Cl₂/MeOH) to yield the final substituted product[4].

Biological Activity and Applications
Derivatives of the 1H-Pyrrolo[3,2-h]quinoline scaffold have shown notable biological activity,

positioning them as interesting candidates for drug development.
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Antineoplastic Agents: Certain 2-substituted 1H-pyrrolo[3,2-h]quinolines have

demonstrated an antiproliferative effect and the ability to induce extensive DNA

fragmentation in mammalian cells. Their activity is suggested to be similar to the anticancer

agent ellipticine, likely acting as topoisomerase inhibitors[5].

Targeting DNA Repeats: 1H-Pyrrolo[3,2-h]quinoline-8-amine (PQA) derivatives have been

designed and synthesized to bind to CTG trinucleotide repeats in DNA[6]. The tricyclic

aromatic system presents a unique hydrogen-bonding surface that is complementary to

thymine, making it a useful molecular unit for targeting both CTG and CCG repeats, which

are implicated in certain genetic disorders[6].

Kinase Inhibition: The broader family of pyrroloquinolines and their isomers are actively

investigated as kinase inhibitors. For instance, derivatives of the isomeric 1H-pyrrolo[3,2-

g]isoquinoline have shown low nanomolar potency against Haspin kinase, a promising target

in oncology[4][7].

Logical Workflow and Pathway Visualization
The following diagram illustrates a generalized workflow for the synthesis and biological

screening of novel 1H-Pyrrolo[3,2-h]quinoline derivatives, a common process in drug

discovery.
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Caption: Generalized workflow for the synthesis and screening of 1H-Pyrrolo[3,2-h]quinoline
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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